Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-
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Overview
Description
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a triazole ring, making it a unique structure with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the following steps:
Formation of Azide: The starting material, usually an aromatic amine, is converted into an azide using sodium nitrite and sodium azide.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Thioether Formation: The resulting triazole compound is then reacted with a benzothiazole derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the azide-alkyne cycloaddition reaction.
Purification: Purification of the product through crystallization or chromatography.
Quality Control: Ensuring the purity and quality of the final product through various analytical techniques such as NMR, FTIR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Similar in structure but with an oxygen atom instead of sulfur.
Benzimidazole Derivatives: Contain an imidazole ring fused with a benzene ring.
Thiazole Derivatives: Feature a thiazole ring similar to benzothiazole but without the fused benzene ring.
Uniqueness
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is unique due to its combined benzothiazole and triazole rings, which confer distinct biological activities and chemical properties. This dual-ring structure enhances its potential as a versatile compound in various scientific fields.
Properties
CAS No. |
651714-06-6 |
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Molecular Formula |
C22H16N4S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2 |
InChI Key |
VHDJWEVPVGGBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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